molecular formula C10H11BrO B13451661 1-(4-Bromo-2-ethylphenyl)ethan-1-one

1-(4-Bromo-2-ethylphenyl)ethan-1-one

Cat. No.: B13451661
M. Wt: 227.10 g/mol
InChI Key: PYAVBLILAUTLDK-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-ethylphenyl)ethan-1-one is an organic compound with the molecular formula C10H11BrO. It is a brominated derivative of acetophenone, characterized by the presence of a bromine atom and an ethyl group on the phenyl ring.

Preparation Methods

The synthesis of 1-(4-Bromo-2-ethylphenyl)ethan-1-one typically involves the bromination of 4-ethylacetophenone. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent, such as acetic acid or carbon tetrachloride. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

1-(4-Bromo-2-ethylphenyl)ethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium azide (NaN3) and potassium thiocyanate (KSCN).

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(4-Bromo-2-ethylphenyl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-ethylphenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carbonyl group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-(4-Bromo-2-ethylphenyl)ethan-1-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H11BrO

Molecular Weight

227.10 g/mol

IUPAC Name

1-(4-bromo-2-ethylphenyl)ethanone

InChI

InChI=1S/C10H11BrO/c1-3-8-6-9(11)4-5-10(8)7(2)12/h4-6H,3H2,1-2H3

InChI Key

PYAVBLILAUTLDK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)Br)C(=O)C

Origin of Product

United States

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